molecular formula C7ClF7O B1402251 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene CAS No. 36919-00-3

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene

Cat. No.: B1402251
CAS No.: 36919-00-3
M. Wt: 268.51 g/mol
InChI Key: FBOFGPDOFDHHGE-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene is a highly fluorinated aromatic compound characterized by a benzene ring substituted with five fluorine atoms and a chloro(difluoro)methoxy group (-O-CF₂Cl) at the 1-position. This structure combines strong electron-withdrawing effects from fluorine and chlorine atoms, making it a valuable intermediate in agrochemical, pharmaceutical, and materials science applications. Its unique electronic profile and stability under harsh conditions distinguish it from simpler halogenated benzenes .

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3,4,5,6-pentafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF7O/c8-7(14,15)16-6-4(12)2(10)1(9)3(11)5(6)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFGPDOFDHHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr)

The pentafluorobenzene ring is activated toward nucleophilic attack due to the strong electron-withdrawing effect of fluorine atoms. The chloro(difluoro)methoxy group can be introduced by reacting a pentafluorophenol derivative with a chlorodifluoromethylating agent.

Typical reaction conditions include:

  • Use of a base to generate the pentafluorophenolate ion, which is a strong nucleophile.
  • Reaction with a chlorodifluoromethyl source such as chlorodifluoromethanol derivatives or chlorodifluoromethyl halides.
  • Solvents like polar aprotic solvents (e.g., DMF, DMSO) to facilitate nucleophilic substitution.
  • Temperature control to optimize yield and minimize side reactions.

Example Preparation Protocol

Step Reagents & Conditions Description
1 Pentafluorophenol + Base (e.g., K2CO3) Formation of pentafluorophenolate
2 Addition of chlorodifluoromethyl halide reagent Nucleophilic substitution
3 Stirring at 50–80 °C for several hours Reaction completion
4 Workup by extraction and purification (e.g., chromatography) Isolation of target compound

Research Findings and Optimization

  • The presence of multiple fluorine atoms significantly increases the reactivity of the aromatic ring toward nucleophilic substitution, allowing milder reaction conditions compared to less fluorinated analogs.
  • The chloro(difluoro)methoxy substituent is introduced effectively using chlorodifluoromethylating agents, which can be generated in situ or used as commercially available reagents.
  • Reaction yields are optimized by controlling the molar ratios of reagents, reaction temperature, and solvent choice.
  • Purification is typically achieved by recrystallization or chromatographic methods due to the compound's stability and distinct polarity.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Base Potassium carbonate or cesium carbonate Generates phenolate nucleophile
Chlorodifluoromethyl Source Chlorodifluoromethyl chloride or bromide Source of chloro(difluoro)methoxy group
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents enhance nucleophilicity
Temperature 50–80 °C Higher temps increase rate but risk side reactions
Reaction Time 4–12 hours Sufficient for complete substitution
Purification Column chromatography or recrystallization Ensures high purity compound

Notes on Mechanistic Aspects

  • The nucleophilic aromatic substitution proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing fluorines.
  • The chloro(difluoro)methoxy group is introduced via nucleophilic attack on the chlorodifluoromethyl reagent, forming the ether linkage.
  • The electronegativity of fluorine atoms enhances the stability of intermediates and the final product, contributing to the compound's robustness.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions typically produce biaryl compounds.

Scientific Research Applications

Structure

The molecular structure of 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can be represented as follows:

  • Chemical Formula : C7H2ClF5O
  • CAS Number : 71669413

This compound features a benzene ring fully substituted with five fluorine atoms and an additional chloro(difluoro)methoxy group. The presence of fluorine atoms enhances its chemical stability and lipophilicity.

Physical Properties

  • Molecular Weight : 232.53 g/mol
  • Boiling Point : Not readily available
  • Solubility : Limited solubility in water; soluble in organic solvents

Material Science

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene is utilized in the development of advanced materials due to its thermal stability and chemical resistance. It can be incorporated into polymers to enhance their properties.

Table 1: Material Properties Comparison

PropertyStandard PolymerPolymer with 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Thermal StabilityModerateHigh
Chemical ResistanceLowHigh
Mechanical StrengthModerateEnhanced

Pharmaceuticals

Due to its unique chemical structure, this compound may serve as a precursor or an intermediate in the synthesis of pharmaceutical agents. Fluorinated compounds are often more bioactive than their non-fluorinated counterparts.

Environmental Chemistry

The compound's environmental applications are being explored in the context of its potential use as a tracer or marker in ecological studies. Its stability and resistance to degradation make it suitable for long-term studies.

Fluorinated Solvents

As a fluorinated solvent or reagent, it can be employed in organic synthesis processes where traditional solvents may not be effective due to their volatility or reactivity.

Case Study 1: Polymer Enhancement

A study demonstrated that incorporating 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene into polyvinylidene fluoride (PVDF) led to significant improvements in mechanical properties and thermal resistance compared to standard PVDF formulations. The enhanced material exhibited improved performance under high-temperature conditions.

Case Study 2: Pharmaceutical Synthesis

Research has shown that the compound can be used as an intermediate for synthesizing novel anti-cancer agents. The incorporation of fluorine atoms has been linked to increased potency and selectivity towards cancer cells.

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene exerts its effects depends on its specific application. In drug design, its fluorinated groups can interact with biological targets, enhancing binding affinity and selectivity. The chloro(difluoro)methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pentafluorobenzene derivatives, focusing on substituent effects, reactivity, physical properties, and applications.

Substituent Effects and Reactivity

Compound Name Substituent(s) Key Reactivity Features
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene -O-CF₂Cl at 1-position High electron-withdrawing effect stabilizes the ring; resistant to nucleophilic substitution due to steric and electronic hindrance. Likely undergoes electrophilic substitution at meta positions .
Chloropentafluorobenzene (CAS 344-07-0) -Cl at 1-position Less sterically hindered than the target compound. Chlorine acts as a moderate electron-withdrawing group, enabling nucleophilic aromatic substitution (e.g., in Suzuki couplings) .
1-Chloro-2-[chloro(difluoro)methyl]benzene (CAS 62927-58-6) -CF₂Cl at 2-position Reduced fluorination (only 2 F atoms) lowers ring deactivation. The -CF₂Cl group may undergo radical or hydrolytic cleavage .
Pentafluorobenzyl bromide (CAS 1765-40-8) -CH₂Br at 1-position Bromine’s polarizability enhances leaving-group ability, making it reactive in SN2 reactions. Used in alkylation or cross-coupling chemistry .
2,3,4,5,6-Pentafluorostyrene -CH=CH₂ at 1-position Vinyl group enables polymerization for fluorinated polymers. Electron-deficient styrene derivatives are used in optoelectronics .

Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene ~180–200 (est.) ~50–60 (est.) Low in polar solvents; soluble in fluorinated solvents (e.g., hexafluorobenzene) .
Chloropentafluorobenzene 142–144 -14 Miscible with organic solvents (e.g., DCM, ethers) .
Pentafluorobenzyl bromide 195–197 30–32 Soluble in THF, acetone; reacts with protic solvents .
2,3,4,5,6-Pentafluorostyrene 140–142 -20 Soluble in fluorocarbons; polymerizes in presence of initiators .

Biological Activity

1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene (CAS Number: 71669413) is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article provides an overview of its biological activity, including relevant data tables and case studies.

The compound is characterized by a complex structure featuring multiple fluorine atoms and a chloro group. Its molecular formula is C7ClF7O, which contributes to its distinct reactivity and biological interactions.

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. The following sections detail specific findings related to the biological activity of 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene.

Antiviral Activity

Fluorinated compounds have also shown promise in antiviral applications. For instance:

  • Chikungunya Virus : IC50 values for related compounds indicate significant antiviral potential (IC50 = 0.44 µM) .

Study on Fluorinated Compounds

A study examining the biological activity of various fluorinated compounds revealed that those with similar structures to 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene exhibited promising anticancer properties. Compounds were tested against human non-small cell lung cancer cells (A549), showing IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil .

Compound IC50 (µM) Mechanism of Action
Compound 6l0.46 ± 0.02Apoptosis via caspase-3
5-Fluorouracil4.98 ± 0.41Traditional chemotherapeutic

The mechanisms through which fluorinated compounds exert their biological effects are multifaceted:

  • Apoptosis Induction : Compounds similar to 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene can induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
  • Cell Cycle Arrest : Studies indicate that these compounds may affect cell cycle progression by inducing G1 phase arrest in cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene?

Methodological Answer:
The synthesis typically involves nucleophilic substitution on a perfluorinated benzene scaffold. For example:

  • Step 1: Start with hexafluorobenzene (C₆F₆) or a pentafluorophenol derivative.
  • Step 2: Introduce the chloro(difluoro)methoxy group via reaction with ClF₂COX (X = leaving group) under anhydrous conditions. Chlorosilane intermediates (e.g., (Pentafluorophenyl)dimethylchlorosilane) may act as stabilizing agents for reactive intermediates .
  • Step 3: Purify via fractional distillation or column chromatography, validated by GC-MS to confirm absence of side products like 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR is essential for confirming substitution patterns. For example, the chemical shift of the chloro(difluoro)methoxy group typically appears at δ −60 to −70 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 296.94) and fragments, cross-referenced with databases like the EPA/NIH Mass Spectral Data Base .
  • X-ray Crystallography: Resolves steric effects of the chloro(difluoro)methoxy group, as seen in fluorinated cinnamic acid derivatives .

Advanced: How to resolve contradictions in spectral data for this compound?

Methodological Answer:
Discrepancies often arise from isotopic impurities or conformational isomers. Strategies include:

  • Comparative Analysis: Align experimental ¹⁹F NMR shifts with computational simulations (DFT calculations) .
  • Isotopic Purity Checks: Use GC-MS to detect trace contaminants (e.g., bromopentafluorobenzene derivatives) that may skew mass spectra .
  • Crystallographic Validation: Compare experimental crystal packing (e.g., π–π interactions) with structurally related compounds like 2,3,4,5,6-pentafluoro-trans-cinnamic acid .

Advanced: How do electronic effects influence substitution reactions on the pentafluorobenzene ring?

Methodological Answer:
The electron-withdrawing nature of fluorine atoms directs electrophilic substitution to the para position relative to existing groups. For example:

  • Case Study: In bromopentafluorobenzene, bromination occurs at the remaining unsubstituted position due to fluorine’s meta-directing effects .
  • Mechanistic Insight: The chloro(difluoro)methoxy group further deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺) and elevated temperatures for further functionalization .

Advanced: How to design experiments to study the thermal stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures under inert atmospheres. Fluorinated aromatics like pentafluorobenzaldehyde show stability up to 250°C .
  • Kinetic Studies: Monitor degradation products (e.g., HF or ClF gases) via FT-IR or mass spectrometry.
  • Comparative Benchmarks: Reference thermal profiles of analogous compounds, such as 1,2,3,4,5-pentafluoro-6-(trimethoxysilyl)benzene, to identify structural contributions to stability .

Advanced: What strategies mitigate steric hindrance during functionalization of the chloro(difluoro)methoxy group?

Methodological Answer:

  • Protection/Deprotection: Temporarily shield reactive sites using silyl ethers or triflate groups, as demonstrated in fluorinated benzaldehyde synthesis .
  • Solvent Optimization: Use low-polarity solvents (e.g., hexane) to reduce steric crowding during nucleophilic attacks.
  • Catalytic Approaches: Employ transition-metal catalysts (e.g., Pd/Cu) to facilitate coupling reactions, inspired by methods for pentafluorophenylsilane derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene

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